molecular formula C14H13N3O2 B2821239 ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate CAS No. 318497-86-8

ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B2821239
CAS RN: 318497-86-8
M. Wt: 255.277
InChI Key: HHOGEIRKMFESNV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the cyano group (-CN) and the carboxylate ester (-COOEt) could impart polar characteristics to the molecule.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of hydrazine with 1,3-difunctional derivatives . The presence of the cyano and carboxylate groups suggests that this compound could be synthesized through a series of functional group transformations.


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyrazole ring, which is a planar, aromatic system. The cyano and carboxylate groups are also planar, and their presence could introduce additional sites of reactivity into the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, and the cyano group can be transformed into a variety of other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and carboxylate groups could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Reactions and Synthesis

  • A study detailed the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents to produce a variety of derivatives, including pyran, pyrazole, isoxazolo[3,4-b]pyridine, and others, highlighting the compound's versatility in synthetic organic chemistry (Harb et al., 1989).

Crystal Structure Analysis

  • The crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, providing insights into the molecular conformation and intermolecular interactions crucial for the development of new materials (Kumar et al., 2018).

Corrosion Inhibition

  • Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, were studied for their corrosion inhibition properties on mild steel, which is valuable for industrial applications, showing high efficiency and providing a link between organic synthesis and applied chemistry (Dohare et al., 2017).

Fluorescence and Biological Activity

  • Another study explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, uncovering potential applications in fluorescence and as herbicides, indicating the diverse functional potential of pyrazole derivatives (Wu et al., 2006).

Drug Synthesis and Characterization

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's synthesis, structural characterization, and analysis through various spectroscopic techniques were described, underscoring the compound's significance in medicinal chemistry and drug development (Viveka et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some pyrazole derivatives are used as pharmaceuticals and their mechanism of action often involves interaction with biological macromolecules .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential applications. For example, pyrazole derivatives are of interest in medicinal chemistry due to their presence in a variety of biologically active compounds .

properties

IUPAC Name

ethyl 4-cyano-2-(4-methylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-19-14(18)13-11(8-15)9-16-17(13)12-6-4-10(2)5-7-12/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOGEIRKMFESNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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